molecular formula C2H6N2O3 B140304 N-(2-Hydroxyethyl)nitramide CAS No. 74386-82-6

N-(2-Hydroxyethyl)nitramide

Cat. No.: B140304
CAS No.: 74386-82-6
M. Wt: 106.08 g/mol
InChI Key: LATUZCZOMGJGGZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)nitramide: is an organic compound with the molecular formula C2H6N2O3 It is a nitramide derivative, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)nitramide can be synthesized through the reaction of nitramide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product. The reaction can be represented as follows:

Nitramide+Ethylene OxideThis compound\text{Nitramide} + \text{Ethylene Oxide} \rightarrow \text{this compound} Nitramide+Ethylene Oxide→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)nitramide can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The hydroxyethyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroethanol derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted nitramides depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)nitramide is used as a building block in the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitramide derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a stabilizer in the manufacture of explosives.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, it can undergo various biochemical reactions, leading to the formation of active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)phthalimide
  • N-(2-Hydroxyethyl)succinimide
  • N-(2-Hydroxyethyl)ethylenediamine

Comparison: N-(2-Hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. Compared to N-(2-Hydroxyethyl)phthalimide and N-(2-Hydroxyethyl)succinimide, this compound exhibits higher reactivity in oxidation and reduction reactions. Additionally, its applications in the synthesis of explosives and pharmaceuticals set it apart from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATUZCZOMGJGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591447
Record name N-(2-Hydroxyethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74386-82-6
Record name N-(2-Hydroxyethyl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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